
PLX51107
Vue d'ensemble
Description
PLX51107 est un inhibiteur puissant et sélectif de la famille des protéines bromodomaine et extraterminale (BET). Les protéines BET, y compris BRD2, BRD3, BRD4 et BRDT, jouent un rôle crucial dans la régulation de l'expression génétique en reconnaissant les résidus de lysine acétylés sur les queues d'histones. This compound a montré un potentiel significatif dans les études précliniques et cliniques pour son activité antinéoplasique, en particulier dans les tumeurs malignes hématologiques telles que la leucémie aiguë myéloïde et les tumeurs malignes des cellules B .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : PLX51107 est synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés et leur couplage ultérieur Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement élevé et une pureté .
Méthodes de production industrielle : La production industrielle de this compound implique l'extrapolation du processus de synthèse en laboratoire tout en assurant la conformité aux Bonnes Pratiques de Fabrication (BPF). Cela comprend l'optimisation des conditions de réaction, des étapes de purification et des mesures de contrôle de la qualité pour produire de grandes quantités du composé avec une qualité constante .
Analyse Des Réactions Chimiques
Types de réactions : PLX51107 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, modifiant potentiellement son activité biologique.
Réactifs et conditions courants :
Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des intermédiaires halogénés et des nucléophiles à des températures et des solvants contrôlés.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés de this compound, chacun ayant potentiellement des activités biologiques et des propriétés uniques .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier le rôle des protéines BET dans la régulation des gènes et l'épigénétique.
Biologie : Investigé pour ses effets sur la prolifération cellulaire, l'apoptose et la différenciation dans diverses lignées cellulaires.
Médecine : En cours d'investigation clinique pour le traitement des tumeurs malignes hématologiques telles que la leucémie aiguë myéloïde et le syndrome myélodysplasique. .
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les protéines BET pour diverses maladies
5. Mécanisme d'action
This compound exerce ses effets en se liant sélectivement à la poche de liaison de la lysine acétylée des protéines BET, en particulier BRD4. Cette liaison inhibe l'interaction entre les protéines BET et les histones acétylées, conduisant à la régulation négative d'oncogènes clés tels que MYC et BCL2. L'inhibition de ces oncogènes entraîne une réduction de la prolifération cellulaire, une augmentation de l'apoptose et un arrêt du cycle cellulaire dans les cellules cancéreuses .
Composés similaires :
PLX2853 : Un autre inhibiteur BET avec des propriétés de liaison similaires mais une puissance accrue.
JQ1 : Un inhibiteur BET bien connu largement utilisé dans la recherche.
OTX015 : Un inhibiteur BET en phase clinique ayant démontré son efficacité dans les tumeurs malignes hématologiques
Unicité de this compound : this compound est unique en raison de son mode de liaison distinct dans la poche de liaison de la lysine acétylée de BRD4, ce qui le différencie des autres inhibiteurs BET. Ce mode de liaison unique contribue à son activité antinéoplasique puissante et à sa large efficacité sur divers modèles de cancer .
Applications De Recherche Scientifique
PLX51107 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation and epigenetics.
Biology: Investigated for its effects on cell proliferation, apoptosis, and differentiation in various cell lines.
Medicine: Under clinical investigation for the treatment of hematologic malignancies such as acute myeloid leukemia and myelodysplastic syndrome. .
Industry: Potential applications in the development of novel therapeutic agents targeting BET proteins for various diseases
Mécanisme D'action
PLX51107 exerts its effects by selectively binding to the acetylated lysine binding pocket of BET proteins, particularly BRD4. This binding inhibits the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes such as MYC and BCL2. The inhibition of these oncogenes results in reduced cell proliferation, increased apoptosis, and cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
PLX2853: Another BET inhibitor with similar binding properties but enhanced potency.
JQ1: A well-known BET inhibitor used extensively in research.
OTX015: A clinical-stage BET inhibitor with demonstrated efficacy in hematologic malignancies
Uniqueness of PLX51107: this compound is unique due to its distinct binding mode in the acetylated lysine binding pocket of BRD4, which differentiates it from other BET inhibitors. This unique binding mode contributes to its potent antineoplastic activity and broad efficacy across various cancer models .
Activité Biologique
PLX51107 is a novel bromodomain and extra-terminal (BET) inhibitor that has shown promising biological activity in various cancer models, particularly in BRAF V600E melanoma and hematological malignancies. This compound is designed to target BET proteins, which play a crucial role in regulating gene expression associated with cancer progression and immune response modulation.
This compound exerts its effects primarily by inhibiting the binding of BET proteins to acetylated lysines on histones and non-histone proteins, leading to altered transcriptional regulation. This inhibition affects several pathways involved in tumor growth and immune evasion:
- CD8+ T Cell Activation : this compound enhances the activation and proliferation of CD8+ T cells within the tumor microenvironment, contributing to tumor growth delay .
- Cox2 Expression Reduction : The compound significantly reduces Cox2 expression, which is linked to immune suppression in tumors .
- Dendritic Cell Influx : Treatment with this compound increases the influx of dendritic cells (DCs), which are essential for T cell activation and anti-tumor immunity .
Melanoma Studies
In preclinical studies using BRAF V600E melanoma models, this compound demonstrated significant efficacy:
- Tumor Growth Delay : The compound delayed tumor growth and was effective even in tumors that had progressed on anti-PD-1 therapy .
- Immune Microenvironment Alteration : this compound treatment led to decreased expression of immune inhibitory markers such as PD-L1, FasL, and IDO-1, enhancing T cell responses against tumors .
Hematological Malignancies
This compound has been evaluated in clinical trials for its efficacy in treating acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS):
- Phase I Trials : In a Phase I trial combining this compound with azacitidine, an overall response rate of 22% was observed among heavily pretreated patients. Notable responses included complete remission and hematologic improvement .
- Mechanisms of Resistance : RNA sequencing revealed significant changes in gene expression associated with treatment response, including downregulation of MYC and BCL2, indicating a shift towards pro-apoptotic signaling pathways .
Clinical Application
In a cohort of patients with relapsed/refractory AML and MDS:
- Patient Demographics : 37 patients were treated, with a median prior therapy count of three. The cohort included patients with genetic mutations such as MECOM rearrangement and TP53 mutations .
- Toxicity Profile : The treatment was generally well-tolerated, with common nonhematologic toxicities including febrile neutropenia and pneumonia observed in 32% of patients .
Preclinical Efficacy
In murine models of lymphoma:
- Induction of Apoptosis : this compound was shown to induce apoptosis through the upregulation of the pro-apoptotic protein BIM. This effect was enhanced when combined with venetoclax, a BCL-2 inhibitor, illustrating synergistic potential against MYC-driven lymphomas .
Efficacy Comparison of this compound with Other BET Inhibitors
Compound | IC50 (μM) | Confidence Interval (μM) |
---|---|---|
This compound | 0.023 | 0.021 - 0.026 |
PLX2853 | 0.0043 | 0.0026 - 0.007 |
This table illustrates the potency of this compound compared to another BET inhibitor, PLX2853, highlighting its competitive efficacy in targeting BET proteins .
Summary of Clinical Trial Outcomes
Study Type | Patient Cohort | Overall Response Rate | Notable Responses |
---|---|---|---|
Phase I Trial | 37 patients | 22% | Complete remission (n=1), Hematologic improvement (n=5) |
This summary provides an overview of the clinical outcomes observed during trials involving this compound, emphasizing its potential as a therapeutic option for difficult-to-treat malignancies .
Propriétés
IUPAC Name |
4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1S)-1-pyridin-2-ylethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-15-24(17(3)33-29-15)20-12-23-25(28-13-20)21(18-7-9-19(10-8-18)26(31)32)14-30(23)16(2)22-6-4-5-11-27-22/h4-14,16H,1-3H3,(H,31,32)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSUHYUVOVCWTP-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3[C@@H](C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1627929-55-8 | |
Record name | PLX-51107 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627929558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PLX-51107 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W758F1L9ND | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PLX51107?
A1: this compound primarily targets the bromodomain and extra-terminal (BET) family of proteins, specifically BRD4. [, , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with BRD4?
A2: this compound binds to the acetylated lysine recognition motifs within the bromodomains of BRD4, preventing its interaction with acetylated lysines on histones. [, ] This disrupts the binding of BRD4 to chromatin, affecting gene expression. [, , ]
Q3: What are the downstream consequences of this compound's interaction with BRD4?
A3: By inhibiting BRD4, this compound disrupts chromatin remodeling and alters gene expression. [, ] This leads to the downregulation of critical genes involved in tumor growth and survival, such as MYC, CDK genes, cyclin-D1, BCL2, and MCL-1. [, , , ]
Q4: How does this compound affect cell cycle progression?
A4: this compound induces cell cycle arrest in the G1 phase in sensitive cell lines, preventing cell proliferation. [, , ]
Q5: Does this compound induce apoptosis?
A5: Yes, this compound demonstrates the ability to induce apoptosis in sensitive cancer cell lines. [, , , , , ]
Q6: Are there any other mechanisms of action attributed to this compound?
A6: Recent research suggests that this compound might also act as a COX2 inhibitor, contributing to its anti-tumor activity by modulating the tumor immune microenvironment. [, ]
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C24H21N5O3, and its molecular weight is 427.46 g/mol.
Q8: What is the recommended storage condition for this compound?
A8: While specific storage conditions might vary, it is generally recommended to store this compound desiccated at -20°C and protected from light.
Q9: In which types of cancers has this compound shown preclinical activity?
A9: this compound has shown preclinical activity in a broad range of hematologic malignancies, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), multiple myeloma, and various subtypes of lymphoma. [, , , , , , , , , , , ] Additionally, it has demonstrated preclinical efficacy against solid tumors, including melanoma, small cell lung cancer (SCLC), uveal melanoma, and urothelial carcinoma. [, , , , , ]
Q10: What are the advantages of this compound compared to other BET inhibitors?
A10: this compound possesses a unique binding mode within the BRD4 bromodomain, distinguishing it from other BET inhibitors like JQ1. [, ] This unique binding characteristic potentially contributes to its distinct pharmacological profile. Additionally, this compound exhibits a favorable pharmacokinetic profile, including good oral bioavailability and a relatively short half-life, which might be beneficial for clinical use. [, , ]
Q11: Has this compound been tested in combination with other therapies?
A11: Yes, preclinical studies have explored combining this compound with other therapies, showing synergistic effects. Notable combinations include:
- MEK inhibitors (e.g., PD0325901): Enhanced anti-leukemic activity in AML models, particularly in those harboring FLT3-ITD mutations. [, , , ]
- Venetoclax (BCL2 inhibitor): Synergistic apoptosis induction in CLL and MYC-driven lymphoma models with high BCL2 expression. [, ]
- Azacitidine (hypomethylating agent): Modest clinical benefit in patients with relapsed/refractory AML and high-risk MDS. [, ]
- PARP inhibitors (e.g., talazoparib): Increased cytotoxicity and sensitization to chemotherapy in urothelial carcinoma cells. []
- FGFR inhibitors (e.g., AZD4547): Improved suppression of tumor growth in uveal melanoma models, counteracting FGF2-mediated resistance to BET inhibitors. [, ]
Q12: Have any resistance mechanisms to this compound been identified?
A12: Research suggests that certain factors might contribute to resistance to this compound, including:
- Stromal factors: For instance, fibroblast growth factor 2 (FGF2) secreted by stromal cells can confer resistance in uveal melanoma models, highlighting the importance of the tumor microenvironment. [, ]
- Activation of alternative signaling pathways: Upregulation of NF-κB signaling has been implicated in resistance development, suggesting potential combination strategies with NF-κB inhibitors. []
- Clonal evolution: In AML models, the emergence of clones with distinct genetic alterations during treatment can lead to acquired resistance. []
Q13: Is there any evidence of cross-resistance with other BET inhibitors?
A13: While this compound's unique binding mode might offer some advantages, cross-resistance with other BET inhibitors, particularly those targeting BRD4, is a possibility. Further research is needed to fully elucidate the extent of cross-resistance.
Q14: What is the current status of this compound's clinical development?
A14: this compound is currently being evaluated in clinical trials for various hematological malignancies and solid tumors. [, , , ] Early results suggest it is generally well-tolerated, with promising signs of activity in certain patient populations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.